5-Bromo-2-cyclohexyl-1,3-thiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-cyclohexyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNS/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPZESPMXKLXCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142195-61-6 | |
| Record name | 5-bromo-2-cyclohexyl-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5 Bromo 2 Cyclohexyl 1,3 Thiazole
Established Synthetic Routes to the 1,3-Thiazole Heterocyclic Core
The 1,3-thiazole ring is a common motif in medicinal chemistry, and numerous methods for its synthesis have been developed over the years. mdpi.com These methods range from classic condensation reactions to modern multicomponent strategies.
Hantzsch Thiazole (B1198619) Synthesis and Related Cyclocondensation Reactions
The most prominent and widely utilized method for thiazole synthesis is the Hantzsch synthesis, first reported in 1887. scispace.comorganic-chemistry.org This reaction involves the cyclocondensation of an α-haloketone with a thioamide. numberanalytics.comresearchgate.net For the synthesis of a 2-substituted thiazole like the precursor to the target compound, the reaction would involve an appropriate thioamide and an α-halocarbonyl compound. Specifically, 2-cyclohexyl-1,3-thiazole would be synthesized from cyclohexanecarbothioamide (B2577165) and a 2-haloacetaldehyde equivalent.
The general mechanism involves the initial S-alkylation of the thioamide by the α-haloketone, forming an iminothioether intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the nitrogen atom onto the carbonyl carbon, and a subsequent dehydration step to yield the aromatic thiazole ring. researchgate.net The reaction conditions can be modified, for instance, by performing the reaction under acidic conditions, which can influence the regioselectivity when using N-monosubstituted thioureas. rsc.org
Table 1: Examples of Hantzsch Thiazole Synthesis Conditions
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Conditions | Product Type | Ref |
| α-Haloketones | Thiourea/Thioamides | Alcohol | Reflux | 2-Amino/Aryl/Alkyl-thiazoles | scispace.com |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Benzaldehydes | Silica supported tungstosilisic acid | Ultrasonic irradiation | Substituted Hantzsch thiazoles | mdpi.com |
| 2'-Hydroxy substituted-α-haloketones | Thiourea & o-Hydroxybenzaldehyde | None (Solvent-free) | Grinding at room temp. | Hantzsch thiazole derivatives | scispace.com |
| Propargyl bromides | Thioureas | None | Microwave irradiation | 2-Aminothiazoles | organic-chemistry.org |
Multicomponent Reactions (MCRs) for Thiazole Scaffold Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, have emerged as a powerful tool in synthetic chemistry. researchgate.net These reactions are highly atom-economical and efficient, often reducing the number of purification steps and minimizing waste. ijcce.ac.ir Several MCRs have been developed for the synthesis of thiazole derivatives. bepls.comnih.gov For instance, a four-component reaction using ketones, aldehydes, ammonium (B1175870) salt, and elemental sulfur can produce polysubstituted thiazoles under metal-free conditions. nih.gov Such strategies offer a direct route to complex thiazole structures and could be adapted for the synthesis of the 2-cyclohexylthiazole scaffold.
Cyclization Strategies Involving Thiocarbonyl Compounds and α-Halo Ketones/Amines
This category encompasses the Hantzsch synthesis but also includes a broader range of cyclization reactions that form the thiazole ring. The core principle remains the reaction between a C-C-X unit (where X is a leaving group, typically a halogen) and a S-C-N unit (from a thiocarbonyl compound). ijcce.ac.ir Thioamides are common precursors, but thioureas and thiosemicarbazides are also frequently used, leading to 2-amino and 2-hydrazinylthiazoles, respectively. asianpubs.orgrsc.org
For example, the reaction of thiosemicarbazide (B42300) with an in-situ prepared α-bromo ketone, followed by condensation with an aldehyde, is a one-pot method to generate complex thiazole derivatives. ijcce.ac.ir Another variation involves the reaction of an [ethoxy(thiocarbonyl)]cyanamide salt with α-halo ketones to produce 2-ethoxythiazoles. acs.org These diverse strategies highlight the versatility of using thiocarbonyl compounds as foundational building blocks for the thiazole heterocycle.
Regioselective Bromination Strategies for the 5-Position of the 1,3-Thiazole Ring
Once the 2-cyclohexyl-1,3-thiazole core is synthesized, the final step is the introduction of a bromine atom at the 5-position. In the thiazole ring system, the C5 position is the most electron-rich and thus the most susceptible to electrophilic substitution. rsc.org This inherent reactivity allows for regioselective bromination.
A common and effective reagent for this transformation is N-Bromosuccinimide (NBS) . It is a mild source of electrophilic bromine and is widely used for the bromination of activated aromatic and heterocyclic rings. nih.gov The reaction is typically carried out in a suitable solvent like chloroform, carbon tetrachloride, or acetic acid. Another standard method involves the use of elemental bromine (Br₂) in a solvent such as trifluoroacetic acid (TFA) or acetic acid. ijcce.ac.iracs.org The conditions, such as temperature and reaction time, must be carefully controlled to prevent over-bromination or side reactions. acs.org
Table 2: Comparison of Regioselective Bromination Reagents for Heterocycles
| Reagent | Substrate Type | Conditions | Selectivity/Notes | Ref |
| N-Bromosuccinimide (NBS) | 1,3-Diketones/Thioamides | Solvent-free | Regioselective for 5-acylthiazoles | nih.gov |
| Bromine (Br₂) in TFA | 2-Amino-thiazole precursor | 40 °C, 16 h | Good yield, controlled addition needed | acs.org |
| Triphosgene/KBr/TBAB | Alkoxy/hydroxyl arenes | Ethyl acetate, room temp. | Excellent para-regioselectivity | sci-hub.se |
| N-Bromosuccinimide (NBS) | N,N′-(1,2-phenylene)bisamides | Acetonitrile, visible light | Site-selective C-H halogenation | rsc.org |
Introduction of the Cyclohexyl Moiety at the 2-Position of the 1,3-Thiazole Ring
The cyclohexyl group at the C2 position of the thiazole ring is introduced via the choice of the starting materials for the cyclization reaction. In the context of the Hantzsch synthesis, the most direct method is to use cyclohexanecarbothioamide as the thioamide component. mdpi.com This thioamide already contains the required cyclohexyl group, which is then incorporated into the final thiazole ring at the 2-position during the cyclocondensation with an α-halocarbonyl compound.
Cyclohexanecarbothioamide can be prepared from cyclohexanecarboxaldehyde (B41370) by reaction with ammonia (B1221849) and sulfur, or from cyclohexylmagnesium bromide and an isothiocyanate, among other methods. The stability and availability of this precursor make it an ideal choice for installing the C2-cyclohexyl substituent.
Advanced Synthetic Methodologies and Green Chemistry Approaches
In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. nih.govresearchgate.net These "green chemistry" approaches aim to reduce waste, avoid hazardous solvents, and lower energy consumption. bepls.com Many of these principles have been successfully applied to thiazole synthesis.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields. nih.govresearchgate.net It has been used in Hantzsch-type reactions and for synthesizing thiazoles from propargyl bromides. organic-chemistry.org
Ultrasonic Irradiation: Sonication provides an alternative energy source that can promote reactions, leading to higher yields and shorter reaction times, as demonstrated in the synthesis of Hantzsch thiazole derivatives. mdpi.comresearchgate.net
Solvent-Free Reactions: Performing reactions without a solvent ("neat" conditions) reduces waste and simplifies purification. scispace.com Hantzsch condensations have been effectively carried out under solvent-free conditions, for example, by grinding the reactants together at room temperature. scispace.comorganic-chemistry.org
Green Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water or polyethylene (B3416737) glycol (PEG) is a key aspect of green chemistry. bepls.com Catalyst-free synthesis of thiazoles has been achieved in water, showcasing a simple and eco-friendly protocol. bepls.com
These advanced methodologies are applicable to the synthesis of 5-Bromo-2-cyclohexyl-1,3-thiazole, offering more sustainable and efficient alternatives to classical synthetic routes.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. ekb.egresearchgate.net The experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur for this compound would be compared to the theoretical values calculated from its molecular formula (C₉H₁₂BrNS). A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and elemental composition. researchgate.netsciforum.net
Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Cyclohexyl 1,3 Thiazole
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has been a cornerstone in the theoretical analysis of 5-Bromo-2-cyclohexyl-1,3-thiazole, offering a detailed perspective on its electronic and structural properties.
Electronic Structure Analysis
The electronic behavior of a molecule is fundamentally dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals (ΔE) is a critical parameter for gauging chemical reactivity, kinetic stability, and optical properties. acs.org A smaller HOMO-LUMO gap generally signifies higher reactivity and lower stability. acs.org
For thiazole (B1198619) derivatives, DFT calculations have been employed to determine these energy levels. For instance, in a study of related thiazole compounds, the HOMO and LUMO energies were calculated to elucidate their electronic properties. acs.orgrsc.org The distribution of these orbitals is also significant. In many heterocyclic compounds, the HOMO is often located on the electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. acs.org This distribution is crucial for predicting how the molecule will interact with other chemical species.
Interactive Table of Frontier Molecular Orbital Energies for a Related Thiazole Derivative
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.620 |
| LUMO Energy | -0.521 |
| Energy Gap (ΔE) | 6.099 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict sites of electrophilic and nucleophilic attack. acs.org The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded with red indicating electron-rich (negative potential) areas and blue representing electron-poor (positive potential) areas. acs.orgresearchgate.net
For this compound, the MEP map would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring due to their lone pairs of electrons, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms and the region around the bromine atom might exhibit a more positive potential, indicating sites for nucleophilic interaction. These maps provide crucial insights into the molecule's reactivity and how it might interact with biological targets or other reagents. researchgate.net
Conformational Analysis and Potential Energy Surface Scanning
The three-dimensional structure and conformational flexibility of this compound are critical to its function. The cyclohexyl group, in particular, can adopt various conformations, with the chair form being the most stable. core.ac.uk Conformational analysis and potential energy surface (PES) scanning are computational methods used to identify the most stable conformers and the energy barriers between them. nanobioletters.com
Reactivity Indices
Global reactivity descriptors derived from DFT, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), provide quantitative measures of a molecule's reactivity. acs.org
Hardness (η) and Softness (S) are related to the HOMO-LUMO gap and describe the molecule's resistance to changes in its electron distribution. A large gap corresponds to a hard molecule, while a small gap indicates a soft molecule. acs.org
Electronegativity (χ) measures the power of a molecule to attract electrons.
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.
These indices are invaluable for comparing the reactivity of different compounds and for understanding their behavior in chemical reactions.
Quantum Chemical Calculations for Ground State Properties
Quantum chemical calculations are fundamental for determining the optimized ground state geometry and other key properties of this compound. core.ac.ukmjcce.org.mk These calculations, often performed using methods like Hartree-Fock or DFT, provide precise bond lengths, bond angles, and dihedral angles. semanticscholar.orgresearchgate.net
For example, in a related imidazo[2,1-b] Current time information in Pasuruan, ID.researchgate.netsigmaaldrich.comthiadiazole derivative, X-ray diffraction analysis confirmed the planarity of the fused ring system and the chair conformation of the cyclohexyl substituent. core.ac.uk Such experimental data, when available, serves as an excellent benchmark for validating the accuracy of the computed ground state properties. These calculations are the foundation upon which more complex theoretical investigations are built.
In Silico Modeling for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding mode and affinity of a ligand to a target protein. However, no molecular docking studies have been reported for this compound.
Binding Affinity Prediction
Binding affinity prediction, which estimates the strength of the interaction between a ligand and its target, is a key component of computational drug design. There is currently no available data or published research that predicts the binding affinity of this compound to any biological target.
Identification of Key Interacting Residues and Binding Modes
The identification of key amino acid residues and the specific binding modes within a protein's active site are critical for understanding the mechanism of action of a potential drug molecule. As no docking studies have been performed on this compound, there is no information regarding its potential interacting residues or binding patterns with any protein.
Structure Activity Relationship Sar Studies of 5 Bromo 2 Cyclohexyl 1,3 Thiazole Derivatives
Impact of Bromine Substitution at the 5-Position on In Vitro Activity Profiles
The substitution of a halogen atom, particularly bromine, at the 5-position of the thiazole (B1198619) ring has been shown to be a significant determinant of biological activity. The bromine atom, being strongly electron-withdrawing, can substantially alter the electronic properties of the thiazole ring, influencing its interaction with biological targets. researchgate.net
Research has demonstrated that the presence of a bromo group can enhance the antiparasitic activity of thiazole derivatives. mdpi.com In the context of anticancer activity, a bromo-substituted thiazole derivative displayed significant inhibitory effects across various cancer cell lines, an outcome attributed to the potent electron-withdrawing character of the bromine atom. researchgate.net Further studies on thiazole derivatives targeting epidermal growth factor receptor (EGFR) have also highlighted the positive contribution of halogen substituents to inhibitory potency. nih.gov
In a study focusing on CCR2 antagonists, replacing a 5-chloro substituent with a 5-bromo group on the thiazole ring resulted in compounds that maintained their potency. rsc.org This suggests that for certain targets, the size and electronic nature of a larger halogen like bromine are well-tolerated and can be beneficial for activity. The synthesis of 2-aminophenyl-5-halothiazoles for Aurora kinase inhibition also underscored the importance of the nature and position of substituents, with halogenation at the 5-position being a key modification. nih.govmdpi.com The development of synthetic methods like decarboxylative bromination facilitates the creation of these valuable 5-bromo-thiazole building blocks for further SAR studies. researchgate.net
Table 1: Effect of Halogen Substitution at Position 5 on CCR2 Antagonist Potency
| Compound ID | R (Position 4) | X (Position 5) | hCCR2 Ca2+ flux IC50 (nM) |
| 2i | CF3 | F | 2.9 |
| 2j | H | F | 24 |
| 2k | CF3 | OMe | 300 |
| 2l | CF3 | Br | 5.5 |
| 2b | c-propyl | Cl | 4.8 |
| Data sourced from a study on CCR2 antagonists, highlighting that bromo-substitution (2l) maintains high potency comparable to chloro (2b) and fluoro (2i) analogs. rsc.org |
Influence of the Cyclohexyl Moiety at the 2-Position on Biological Activity
The substituent at the 2-position of the thiazole ring plays a crucial role in defining the compound's interaction with target enzymes or receptors, often by occupying a hydrophobic pocket. The choice of a cyclohexyl group, a bulky and lipophilic moiety, has proven to be an effective strategy for enhancing the biological activity of thiazole derivatives.
A notable study directly demonstrated the superiority of the cyclohexyl group in antibacterial applications. The replacement of a 2-butyl substituent with a more lipophilic 2-cyclohexyl moiety on a thiazole scaffold led to a four-fold increase in activity against certain bacterial strains. nih.gov This enhancement is likely due to more favorable hydrophobic interactions within the target's binding site. The synthesis of novel thiazoles incorporating a cyclohexane (B81311) moiety has been a strategy in the search for new antibacterial agents. sciencescholar.us
The use of cyclohexanone (B45756) as a starting material in the synthesis of 4,5-substituted-2-aminothiazoles further indicates the integration of the cyclohexyl structural element in the design of biologically active molecules. mdpi.com The lipophilicity and conformational flexibility of the cyclohexyl ring can significantly influence a compound's pharmacokinetic and pharmacodynamic properties.
Table 2: Comparison of 2-Alkyl Substituents on Antibacterial Activity
| Compound ID | R (Position 2) | R1 (Position 4) | R2 (Position 5) | MIC (μg/mL) vs. S. aureus |
| 17 | Butyl | -CH3 | -(C=N-NH-C(=NH)NH2)CH3 | 3.12 |
| 20 | Cyclohexyl | -CH3 | -(C=N-NH-C(=NH)NH2)CH3 | 0.78 |
| Data from a study on aminoguanidine (B1677879) analogues, showing the enhanced potency of the cyclohexyl-substituted compound (20) compared to the butyl-substituted one (17). nih.gov |
Systemic Analysis of Substituent Effects on the Thiazole Core
Position 2: Beyond the benefits of a cyclohexyl group, other moieties at this position can also confer high activity. For instance, incorporating a pyridyl substituent at the 2-position has been shown to enhance biological effects. researchgate.net
Position 4: This position is often tolerant of a variety of substituents. In a series of CCR2 antagonists, different alkyl groups were well-tolerated at the 4-position, with cyclopropyl (B3062369) and trifluoromethyl groups being particularly beneficial for potency, whereas a simple hydrogen atom was less favorable. rsc.org In another study, substituting the 4-position with a p-bromophenyl group was found to increase antifungal and antituberculosis activity. nih.gov
Position 5: This position is critical for modulating activity. While bromine substitution is often advantageous, other groups can have different effects. For example, the introduction of an ethyl carboxylate substituent at this position led to a slight decrease in antimicrobial activity in one series of compounds. nih.gov
Furthermore, when phenyl rings are appended to the thiazole core, their substitution pattern is also crucial. The presence of both electron-donating groups (e.g., -OCH3) and electron-withdrawing groups (e.g., -NO2, halogens) has been shown to be advantageous for antimicrobial and anticancer activities, with the specific position of the substituent (e.g., ortho, para) often being a key determinant of potency. researchgate.netresearchgate.net
Table 3: Illustrative SAR of 2,4-Disubstituted Thiazoles as EGFR Inhibitors
| Compound ID | R | R1 | IC50 (nM) |
| 4a | H | H | 125.10 |
| 4d | 4-F | H | 152.59 |
| 4h | 4-Cl | H | 95.73 |
| 4i | 4-Br | H | 100.21 |
| 4n | 4-NO2 | H | 71.67 |
| Data from a study on thiazolyl-benzimidazole hybrids, showing the influence of substituents on a phenyl ring attached to the thiazole scaffold on EGFR inhibition. nih.gov |
Computational Approaches in SAR Elucidation (e.g., Quantitative Structure-Activity Relationship (QSAR))
Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are invaluable tools for understanding the complex interplay between the chemical structure of thiazole derivatives and their biological activity. ijpsr.com QSAR studies establish mathematical models that correlate variations in the physicochemical properties of a series of compounds with their observed biological potencies.
These models have been successfully applied to diverse classes of thiazole derivatives, including those with antimicrobial, anticancer, antioxidant, and receptor-agonist activities. nih.govresearchgate.netnih.gov Through these analyses, key molecular descriptors that govern the activity of thiazole compounds have been identified. These often include:
Electronic Properties: Descriptors such as electrostatic potential energy are frequently highlighted, indicating the importance of electronic interactions with the target. nih.gov
Hydrophobicity/Lipophilicity: The lipophilic nature of the molecule is often a critical factor, influencing membrane permeability and binding to hydrophobic pockets in target proteins. ijpsr.comnih.gov
Steric and Shape Properties: Molecular shape and size, quantified by descriptors like the Kier's shape index (kα3) and molecular connectivity indices (2χv), are crucial for ensuring a proper fit within a receptor's binding site. researchgate.net
Topological and Geometrical Properties: Parameters like molecular weight and polar surface area also significantly contribute to the biological activity profile. jocpr.com
By generating predictive 2D and 3D-QSAR models, researchers can rationalize the observed SAR and guide the design of new, more potent thiazole-based compounds with improved therapeutic potential. nih.govijpsr.com
Mechanistic Investigations of 5 Bromo 2 Cyclohexyl 1,3 Thiazole in Chemical Biology Research in Vitro Models
In Vitro Biological Activity Screening of Thiazole (B1198619) Derivatives in Preclinical Models
The thiazole scaffold is a cornerstone in the synthesis of compounds with a broad spectrum of biological activities. nih.govmdpi.com The versatility of the thiazole ring allows for its incorporation into diverse molecular architectures, leading to compounds with potential therapeutic applications against various diseases. fabad.org.trjneonatalsurg.com In vitro screening of thiazole derivatives has revealed their capacity to interact with a multitude of biological targets, highlighting the importance of this heterocyclic system in drug discovery. frontiersin.orgresearchgate.net
Thiazole derivatives have been extensively investigated as inhibitors of various enzymes implicated in disease pathogenesis. The structural features of the thiazole ring, including the presence of nitrogen and sulfur atoms, contribute to its ability to interact with the active sites of enzymes.
Urease Inhibition:
Urease, a nickel-containing metalloenzyme, is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. nih.gov Inhibition of urease is a validated strategy for the treatment of peptic ulcers and other gastrointestinal infections. nih.govresearchgate.net Thiazole-containing compounds have emerged as a promising class of urease inhibitors. For instance, a series of 5-nitrofuran-2-yl-thiadiazole derivatives linked to cyclohexyl-2-(phenylamino)acetamides demonstrated potent urease inhibitory activity, with some compounds exhibiting IC50 values in the low micromolar range. nih.govacs.org Specifically, the presence of a thiophene (B33073) substituent was found to be beneficial for activity. nih.gov Similarly, imidazo[2,1-b]thiazole (B1210989) derivatives have been designed as potent urease inhibitors, with some exhibiting competitive inhibition and IC50 values significantly lower than the standard inhibitor thiourea. nih.gov The core thiazole ring is believed to interact with the nickel ions in the active site of the urease enzyme. researchgate.net Studies on other heterocyclic systems, such as 5-bromo-2-aryl benzimidazoles, have also identified potent dual inhibitors of urease and α-glucosidase. mdpi.comnih.gov
α-Glucosidase Inhibition:
α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is an established therapeutic approach for managing type 2 diabetes. researchgate.netscribd.com Thiazole derivatives have shown significant potential as α-glucosidase inhibitors. nih.govresearchgate.net For example, a series of thiazole derivatives were synthesized and evaluated for their α-glucosidase inhibitory potential, with some compounds exhibiting outstanding activity, even surpassing the standard drug acarbose. nih.gov The structure-activity relationship of amantadine-clubbed N-aryl amino thiazoles revealed that a bromo group at the para position of the aryl ring enhanced α-glucosidase inhibitory activity compared to a chloro group at the meta position. rsc.org Furthermore, benzimidazole-based thiazole derivatives have been identified as multipotent inhibitors of both α-amylase and α-glucosidase. mdpi.com
c-Jun N-Terminal Kinase (JNK) Inhibition:
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a crucial role in various cellular processes, including stress responses, inflammation, and apoptosis. nih.govnih.govresearchgate.net Consequently, JNK inhibitors are being actively pursued as potential therapeutic agents for a range of diseases. Thiazole-containing scaffolds have been instrumental in the development of potent and selective JNK inhibitors. For example, 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles have been identified as novel JNK inhibitors that target the JIP/substrate docking site. nih.govnih.gov Similarly, the nucleophilic substitution of 2-bromo-5-nitrothiazole (B146120) with thiols of triazoles or thiadiazoles has yielded substrate-competitive JNK inhibitors. bohrium.com These studies underscore the importance of the thiazole moiety in designing inhibitors that can effectively modulate the JNK signaling pathway.
Table 1: In Vitro Enzyme Inhibition by Thiazole Derivatives
| Compound Class | Target Enzyme | Key Findings | Reference |
| 5-Nitrofuran-2-yl-thiadiazole-cyclohexyl-acetamides | Urease | Potent inhibition with IC50 values in the low micromolar range. | nih.govacs.org |
| Imidazo[2,1-b]thiazole derivatives | Urease | Competitive inhibition with IC50 values superior to thiourea. | nih.gov |
| Amantadine clubbed N-aryl amino thiazoles | α-Glucosidase | Para-bromo substitution enhanced inhibitory activity. | rsc.org |
| Benzimidazole-based thiazole derivatives | α-Glucosidase | Multipotent inhibitors of α-amylase and α-glucosidase. | mdpi.com |
| 2-(5-Nitrothiazol-2-ylthio)benzo[d]thiazoles | c-Jun N-Terminal Kinase | Novel inhibitors targeting the JIP/substrate docking site. | nih.govnih.gov |
| Triazole/Thiadiazole-thio-nitrothiazoles | c-Jun N-Terminal Kinase | Substrate competitive inhibitors. | bohrium.com |
The biological activity of thiazole derivatives observed in cell-free systems often translates to the modulation of cellular pathways in cell-based assays. For instance, JNK inhibitors based on the thiazole scaffold have been shown to inhibit the phosphorylation of c-Jun in cell-based assays, confirming their on-target activity within a cellular context. nih.gov Similarly, indenyl-thiazole derivatives have been screened for their anticancer activity in various cancer cell lines, demonstrating the potential of thiazole-containing compounds to induce cytotoxic effects and modulate signaling pathways involved in cancer progression. nih.gov The presence of a bromo substituent on the thiazole ring has been noted to contribute to the cytotoxic activity of certain derivatives. researchgate.net Cell-based assays are crucial for validating the biological effects of compounds like 5-Bromo-2-cyclohexyl-1,3-thiazole and for understanding their mechanism of action at the cellular level.
Role of this compound as a Lead Scaffold in Medicinal Chemistry Research
The thiazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and its ability to serve as a versatile template for the design of new bioactive molecules. nih.govfabad.org.trbohrium.comresearchgate.netjneonatalsurg.com The specific substitution pattern of this compound, featuring a bromine atom at the 5-position and a cyclohexyl group at the 2-position, offers distinct opportunities for medicinal chemistry exploration.
The synthesis of novel chemical entities based on the this compound scaffold can be achieved through various synthetic routes. The Hantzsch thiazole synthesis is a classical and widely used method for constructing the thiazole ring. mdpi.com Modifications of this and other synthetic strategies allow for the introduction of diverse substituents at various positions of the thiazole ring, enabling the creation of a library of analogs for biological screening. frontiersin.orgresearchgate.net For example, the bromine atom at the 5-position serves as a useful handle for further functionalization through cross-coupling reactions, such as the Suzuki reaction, to introduce aryl or other groups. mdpi.com The cyclohexyl group at the 2-position provides a lipophilic moiety that can influence the pharmacokinetic properties and binding interactions of the molecule. The synthesis of libraries of derivatives based on this scaffold is a key step in identifying compounds with desired biological activities. ijcce.ac.ir
The this compound structure contains key pharmacophoric elements that can be exploited for drug design. The thiazole ring itself can act as a hydrogen bond acceptor and participate in various non-covalent interactions with biological targets. researchgate.net The bromine atom can act as a hydrophobic element and a potential halogen bond donor, which can enhance binding affinity and selectivity. rsc.orgnih.govmdpi.com The cyclohexyl group provides a bulky, non-polar substituent that can occupy hydrophobic pockets in target proteins. nih.govnih.gov By systematically modifying these three components—the thiazole core, the bromo substituent, and the cyclohexyl group—medicinal chemists can explore the structure-activity relationships and optimize the scaffold to develop potent and selective drug candidates. The identification of the 5-bromo-thiazole motif in various biologically active compounds underscores its importance as a pharmacophore for further optimization. nih.govnih.govrasayanjournal.co.ingoogle.com
Future Directions in Academic Research on 5 Bromo 2 Cyclohexyl 1,3 Thiazole
Development of More Efficient and Sustainable Synthetic Routes
Traditional methods for synthesizing thiazole (B1198619) derivatives often rely on hazardous reagents and produce significant chemical waste, presenting environmental concerns. researchgate.netnih.gov Future research on 5-Bromo-2-cyclohexyl-1,3-thiazole will likely prioritize the development of "green" and sustainable synthetic strategies. These modern approaches aim to minimize environmental impact by using renewable starting materials, non-toxic catalysts, and milder reaction conditions. researchgate.net
Key areas of exploration include:
Microwave-assisted and Ultrasound-mediated Synthesis: These techniques can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. nih.govbepls.com
Green Solvents and Catalysts: The use of water, ionic liquids, or deep eutectic solvents as reaction media can replace volatile and toxic organic solvents. researchgate.netresearchgate.net Furthermore, the development of reusable, solid-supported catalysts can simplify purification and reduce waste. bepls.commdpi.com
Multicomponent Reactions (MCRs): MCRs allow for the synthesis of complex molecules like thiazole derivatives in a single step from three or more starting materials, which increases efficiency and reduces the number of purification steps. researchgate.netbepls.comresearchgate.net
The table below summarizes some green synthetic techniques applicable to thiazole derivatives.
| Green Synthetic Technique | Advantages | Relevant Starting Materials/Catalysts |
| Microwave Irradiation | Reduced reaction times, higher yields, energy efficiency. bepls.com | α-haloketones, thioamides. bepls.com |
| Ultrasound Synthesis | Enhanced reaction rates, milder conditions. researchgate.net | Silica supported tungstosilisic acid. bepls.com |
| Green Solvents | Reduced toxicity and environmental impact. researchgate.netresearchgate.net | Water, ethanol, ionic liquids. researchgate.netbepls.com |
| Biocatalysis | High selectivity, mild conditions, biodegradable catalysts. tandfonline.commdpi.com | Chitosan hydrogel, Neem leaf extract. tandfonline.commdpi.com |
By adopting these greener approaches, the synthesis of this compound and its analogues can become more economically viable and environmentally responsible.
Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of vast datasets to predict the biological activities and properties of chemical compounds. eurekaselect.comnih.govresearchgate.net For this compound, AI and ML can be instrumental in designing novel derivatives with enhanced therapeutic potential.
Future research in this area would involve:
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build QSAR models that correlate the structural features of thiazole derivatives with their biological activities. eurekaselect.comresearchgate.net These models can then predict the activity of new, untested derivatives of this compound, guiding synthetic efforts toward the most promising candidates.
De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties, potentially leading to novel thiazole derivatives with improved efficacy and safety profiles. researchgate.net
ADMET Prediction: AI tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. mdpi.com
The following table illustrates how different ML algorithms can be applied in the study of thiazole derivatives.
| Machine Learning Algorithm | Application in Drug Discovery | Predicted Outcome for Thiazole Derivatives |
| Multiple Linear Regression | QSAR modeling. eurekaselect.comnih.gov | Prediction of inhibitory activity against specific targets. eurekaselect.com |
| Support Vector Machine | Classification of active vs. inactive compounds. eurekaselect.comresearchgate.net | Identification of derivatives with high probability of being active. mdpi.com |
| Partial Least Squares Regression | Modeling complex relationships between structure and activity. eurekaselect.com | Building robust predictive models from experimental data. eurekaselect.com |
| Deep Neural Networks | De novo design, bioactivity prediction. researchgate.netresearchgate.net | Generation of novel thiazole structures with desired properties. |
High-Throughput Screening and Combinatorial Chemistry for Derivative Libraries
To explore the full therapeutic potential of the this compound scaffold, the creation and screening of large libraries of its derivatives is essential. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against a specific biological target. nih.govnih.gov
Future research will likely focus on:
Combinatorial Chemistry: This approach enables the rapid synthesis of a large number of different but structurally related molecules. acs.orgnih.govmdpi.comresearchgate.net For this compound, combinatorial synthesis could be used to generate a library of derivatives with various substituents at different positions on the thiazole ring and cyclohexyl group.
Fragment-Based Screening: This technique involves screening smaller chemical fragments to identify those that bind to a biological target. acs.orgacs.org Hits from fragment screening can then be grown or linked together to create more potent lead compounds based on the this compound core.
The combination of combinatorial chemistry and HTS provides a powerful engine for discovering novel bioactive thiazole derivatives.
Exploration of Novel Molecular Targets and Biological Mechanisms in Disease Models
Thiazole derivatives are known to interact with a wide range of biological targets, leading to diverse pharmacological effects including antimicrobial, anti-inflammatory, and anticancer activities. kuey.netfabad.org.tracs.org A key area of future research for this compound will be the identification of its specific molecular targets and the elucidation of its mechanisms of action in various disease models.
Potential research avenues include:
Target Identification Studies: Utilizing techniques such as affinity chromatography, proteomics, and genetic screens to identify the specific proteins or cellular pathways that this compound interacts with.
In Vitro and In Vivo Disease Models: Testing the efficacy of the compound and its derivatives in relevant cell-based and animal models of diseases like cancer, infectious diseases, and inflammatory conditions to understand its therapeutic potential. frontiersin.orgacs.org
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the impact on its biological activity to understand which parts of the molecule are crucial for its effects. frontiersin.org
Recent studies on other thiazole derivatives have identified targets such as protein kinases, enzymes involved in microbial metabolism, and proteins that regulate cancer cell migration. frontiersin.orgacs.orgnih.govmdpi.com Similar investigations for this compound could reveal novel therapeutic opportunities.
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To gain a holistic view of the biological effects of this compound, future research should integrate data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. nygen.iomdpi.comnih.gov This multi-omics approach provides a comprehensive picture of the molecular changes induced by the compound within a biological system. nih.gov
Key aspects of this integrative approach include:
Systems Biology: Analyzing how the compound affects entire biological networks and pathways, rather than just a single target.
Biomarker Discovery: Identifying molecular biomarkers that can predict a patient's response to treatment with thiazole-based drugs. nih.gov
Personalized Medicine: Using multi-omics data to stratify patients into subgroups that are most likely to benefit from a particular therapy. nygen.io
By combining these different layers of biological information, researchers can achieve a deeper and more nuanced understanding of the mechanism of action of this compound, paving the way for more effective and targeted therapies. scispace.com
Q & A
Q. What are the standard synthetic routes for 5-Bromo-2-cyclohexyl-1,3-thiazole, and what reaction conditions are critical for optimizing yield?
Methodological Answer: A common approach involves halogenation or substitution reactions on pre-functionalized thiazole cores. For example, bromination of 2-cyclohexylthiazole derivatives using CuBr and n-butyl nitrite under mild heating (e.g., 333 K) in acetonitrile can yield the brominated product. Critical parameters include:
- Catalyst loading : Stoichiometric CuBr ensures complete conversion .
- Reaction time : Short durations (15–60 min) prevent side reactions like over-halogenation .
- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance reaction homogeneity .
- Purification : Chromatography on silica gel (heptane/ethyl acetate) or recrystallization from hexane improves purity .
Q. How is the structural characterization of this compound performed, and what key parameters are analyzed?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths, angles, and torsion angles. For example, dihedral angles between thiazole and cyclohexyl groups (e.g., ~36° ) and puckering parameters of substituents (Q = 0.27–0.28 Å ) confirm conformational stability.
- NMR spectroscopy: 1H/13C NMR identifies substituent integration and coupling patterns. For bromothiazoles, deshielded aromatic protons (δ 7.4–8.2 ppm) and cyclohexyl CH2 signals (δ 1.2–2.5 ppm) are diagnostic .
- Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ for C9H11BrN2S: calc. 259.98, obs. 259.97) .
Q. What safety precautions are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Perform reactions in fume hoods to mitigate inhalation risks .
- Waste disposal: Neutralize residual bromine with sodium thiosulfate before aqueous disposal .
Advanced Questions
Q. How can phase annealing in SHELX programs resolve ambiguities in crystallographic data for brominated thiazoles?
Methodological Answer:
- SHELXTL/SHELXL workflow: Use direct methods (SHELXD) for phase solution, followed by iterative refinement (SHELXL) with geometric restraints. For disordered cyclohexyl groups, apply "AFIX" commands to model split positions .
- Phase annealing: Optimizes phase probabilities by simulated annealing (e.g., 1000 K → 300 K) to escape local minima, particularly for structures with weak anomalous scattering from bromine .
- Validation tools: Check R-factors (<0.05), electron density maps (e.g., residual peaks <0.5 eÅ⁻³), and Hirshfeld surface analysis for intermolecular contacts .
Q. How do π⋯π and halogen bonding interactions influence the crystal packing and stability of this compound?
Methodological Answer:
- π⋯π stacking: Thiazole-thiazole or thiazole-aryl interactions (centroid distances: 3.75–3.81 Å ) stabilize layered packing.
- Halogen bonds (S⋯Br): Short contacts (~3.54 Å ) between sulfur and bromine enhance lattice cohesion.
- Implications: These interactions affect solubility (e.g., hexane vs. DMSO) and melting points (e.g., 327–328 K ), critical for formulation in pharmacological studies .
Q. What strategies mitigate by-product formation during bromination of thiazole derivatives?
Methodological Answer:
- Controlled stoichiometry: Use a 1:1.6 molar ratio of substrate to CuBr to minimize polybromination .
- Low-temperature quenching: Rapid cooling after reaction completion prevents thermal degradation .
- By-product identification: LC-MS or TLC monitors intermediates (e.g., dibrominated species). If detected, adjust reaction time or solvent polarity (e.g., switch to dichloromethane) .
Q. How can structure-activity relationship (SAR) studies leverage the bromine substituent to enhance biological activity?
Methodological Answer:
- Electrophilic substitution: Bromine’s electron-withdrawing effect increases thiazole ring electrophilicity, enhancing interactions with biological targets (e.g., enzyme active sites) .
- Bioisosteric replacement: Compare with chloro/iodo analogs to assess halogen size and bond strength impacts on activity .
- In silico modeling: Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like mGluR5 receptors or antimicrobial enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
